N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)17-13-2-4-14(5-3-13)21(19,20)16-10-12-6-8-15-9-7-12/h2-9,16H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLEAHODLVWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Antimicrobial Properties
N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide exhibits significant antimicrobial activity, primarily through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Preliminary studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory and Anticancer Effects
Research has also highlighted the compound's potential anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Additionally, studies have suggested that this compound may exhibit anticancer properties, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7), outperforming traditional chemotherapeutics like 5-fluorouracil in certain assays .
The mechanism of action involves binding to specific active sites on target proteins, effectively inhibiting their functions. For instance, the interaction with DHFR leads to a decrease in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide : Reaction between sulfonyl chlorides and amines.
- Acetylation : Introduction of the acetamide group using acetic anhydride.
- Pyridine Integration : Incorporation of the pyridinylmethyl group through nucleophilic substitution.
These steps require careful control of reaction conditions to optimize yield and purity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide | C₁₄H₁₅N₃O₃S | Contains a methylpyrimidine moiety; potential antifungal activity |
| N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide | C₁₄H₁₅N₃O₃S | Incorporates a piperazine ring; explored for analgesic properties |
Case Study 1: Anticancer Activity
In a study comparing various sulfonamide derivatives, this compound was shown to inhibit cell proliferation in A-549 cells with an IC50 value significantly lower than that of 5-fluorouracil. This suggests enhanced potency against certain cancer cell lines .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the compound's ability to reduce cytokine production in vitro, indicating its potential as an anti-inflammatory agent. The results demonstrated a marked decrease in TNF-alpha levels when treated with this compound compared to controls .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key distinction lies in its 4-pyridinylmethyl amino substituent. Below is a comparative analysis of structurally related N-phenylacetamide sulfonamides:
Table 1: Structural and Pharmacological Comparison
Pharmacological Activity Trends
- Analgesic Activity : Compound 35 (4-methylpiperazinyl substituent) demonstrates superior analgesic activity compared to paracetamol, suggesting that electron-rich nitrogen-containing substituents enhance central nervous system (CNS) targeting . The pyridinylmethyl group in the target compound may exhibit similar effects due to its aromatic nitrogen, but experimental validation is needed.
- Anti-Hypernociceptive Activity: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) are effective in inflammatory pain models.
- Antimicrobial Activity : Acetylsulfadiazine (pyrimidinyl substituent) is a classic sulfonamide antibiotic, indicating that heterocyclic substituents on the sulfonamide group can confer antimicrobial properties . The target compound’s pyridinylmethyl group may similarly interact with bacterial dihydropteroate synthase.
Physicochemical Properties
- Molecular Composition: Analogues like N4-Acetylsulfamethazine (C10H12N2O4S) have calculated elemental compositions (C: 46.87%, H: 4.72%, N: 10.93%) , which align with typical sulfonamide acetamides.
- Solubility : Compounds with polar substituents (e.g., piperazinyl in 37) likely exhibit higher aqueous solubility, whereas lipophilic groups (e.g., diethyl in 36) may enhance membrane permeability . The pyridine ring’s moderate polarity could balance these properties.
Q & A
Q. What are the recommended synthetic routes for N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized?
Answer:
- Core Synthesis Steps :
- Sulfonylation : React 4-aminophenylacetamide with 4-pyridinylmethyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Acetylation : Protect the amino group using acetic anhydride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Optimization :
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Use reflux in toluene for 12–24 hours to improve sulfonamide yield (70–85% reported) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Stability Studies :
- pH Stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming desulfonylated byproducts. Stable in neutral buffers (pH 6–8) for >48 hours .
- Thermal Stability : Decomposes above 150°C; store at −20°C in anhydrous DMSO to prevent hydrolysis .
Advanced Research Questions
Q. How does the sulfonamide-pyridinylmethyl moiety influence target binding in enzyme inhibition assays?
Answer:
- Mechanistic Insight :
- Experimental Design :
Q. How can conflicting bioactivity data in structure-activity relationship (SAR) studies be resolved?
Answer:
- Contradiction Analysis :
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (ATP concentration, pH).
- Methodology :
Standardize assays using fixed ATP levels (1 mM) and pH 7.4 buffers .
Validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
Answer:
- In Silico Approaches :
- Validation : Compare predicted affinity (ΔG) with experimental SPR data (R² > 0.7 acceptable) .
Q. How can metabolic degradation pathways be elucidated to improve pharmacokinetic profiles?
Answer:
- Metabolite Identification :
- In Vitro : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include hydroxylated pyridine and cleaved sulfonamide .
- Stability Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
